![molecular formula C22H29N3O6S B077972 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate CAS No. 14254-18-3](/img/structure/B77972.png)
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate is a synthetic compound with a complex chemical structure. It is commonly known as MitoTracker Red, a fluorescent dye that is widely used in biological research for staining mitochondria. This compound is a derivative of rhodamine, a fluorescent dye that has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
作用機序
The mechanism of action of MitoTracker Red involves its accumulation in the mitochondria due to its positive charge, which is attracted to the negative charge of the mitochondrial membrane potential. Once inside the mitochondria, the dye binds to mitochondrial proteins and emits a red fluorescence when excited by light. The fluorescence intensity is proportional to the mitochondrial mass and membrane potential.
生化学的および生理学的効果
MitoTracker Red has no known biochemical or physiological effects on cells. It is a non-toxic dye that is well tolerated by cells and does not interfere with mitochondrial function or cell viability. However, it is important to note that the use of this dye can affect the mitochondrial membrane potential and alter mitochondrial function, particularly at high concentrations.
実験室実験の利点と制限
The advantages of using MitoTracker Red in lab experiments include its ability to selectively stain mitochondria, its high fluorescence intensity, and its compatibility with various imaging techniques. It is also a non-toxic dye that does not interfere with cell viability or mitochondrial function. However, the limitations of using this dye include its cost, the complex synthesis process, and the potential for altering mitochondrial function at high concentrations.
将来の方向性
There are several future directions for the use of MitoTracker Red in biological research. One potential direction is the development of new derivatives of this dye with improved properties, such as increased fluorescence intensity or specificity for certain types of mitochondria. Another direction is the use of this dye in combination with other fluorescent dyes or imaging techniques to study mitochondrial dynamics in live cells. Additionally, the use of MitoTracker Red in animal models may provide new insights into the role of mitochondria in various diseases and disorders.
合成法
The synthesis of MitoTracker Red involves several steps. The first step involves the synthesis of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene carboxylic acid, which is then reacted with N-(3-aminopropyl) trimethylammonium chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MitoTracker Red is widely used in biological research, particularly in the field of cell biology. It is used as a marker for mitochondria, which are organelles responsible for producing energy in cells. The dye accumulates in the mitochondria and emits a bright red fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for visualizing mitochondria in live cells and studying their dynamics.
特性
CAS番号 |
14254-18-3 |
|---|---|
製品名 |
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate |
分子式 |
C22H29N3O6S |
分子量 |
463.5 g/mol |
IUPAC名 |
methyl sulfate;trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium |
InChI |
InChI=1S/C21H25N3O2.CH4O4S/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;1-5-6(2,3)4/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H3,(H,2,3,4) |
InChIキー |
WXRXAZZQRGZYSG-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
正規SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
その他のCAS番号 |
14254-18-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



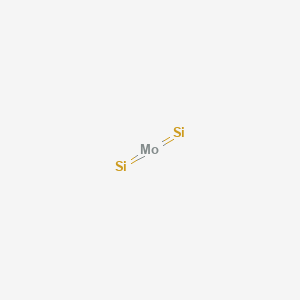
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
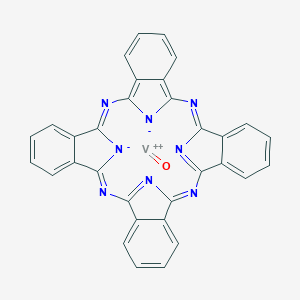
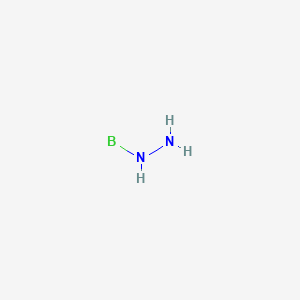
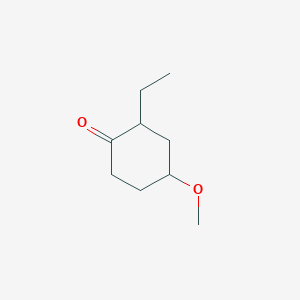
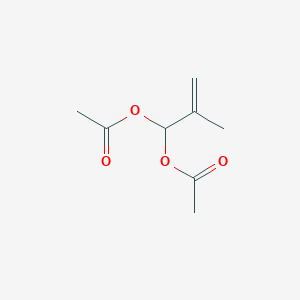

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
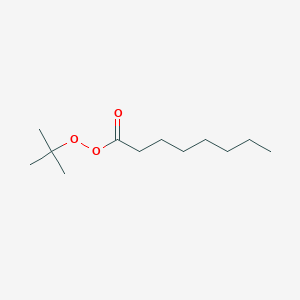


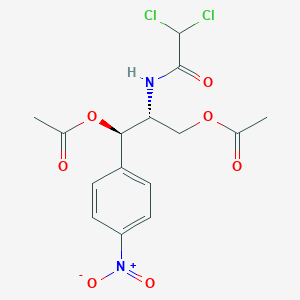
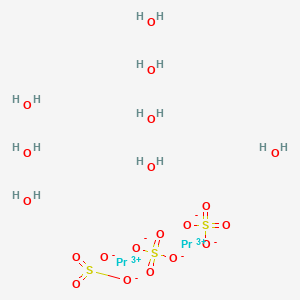
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)